

Thioquinapiperifil concentration for PDE5 inhibition

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Compound Focus: Thioquinapiperifil

CAS No.: 220060-39-9

Cat. No.: S545254

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Thioquinapiperifil at a Glance

The table below summarizes the key characteristics of **Thioquinapiperifil**.

Property	Description
Chemical Names	Thioquinapiperifil; KF31327 free base [1] [2]
Synonyms (salt form)	Thioquinapiperifil dihydrochloride; KF31327 [3]
Molecular Formula	C ₂₄ H ₂₈ N ₆ OS [1] [2]
CAS Number	220060-39-9 (free base) [1]
CAS Number (dihydrochloride)	204077-66-7 [3]
Biological Function	Potent, selective, non-competitive Phosphodiesterase-5 (PDE5) inhibitor [1]
Primary Concern	Found as an undeclared adulterant in dietary supplements marketed for sexual enhancement [2] [3]

Quantitative PDE Inhibition Profile

Thioquinapiperifil demonstrates high potency and selectivity for PDE5 over other phosphodiesterase families. The following table presents its half-maximal inhibitory concentration (IC₅₀) values.

Phosphodiesterase (PDE) Enzyme	IC ₅₀ (nM)
PDE5	0.074 [1] [3]
PDE3	38 [1] [3]
PDE1	380 [1] [3]
PDE2	670 [1] [3]
PDE4	800 [1] [3]

Experimental Protocols

Protocol 1: In Vitro Assessment of cGMP Elevation in Platelets

This protocol is used to demonstrate the functional biological consequence of PDE5 inhibition by **Thioquinapiperifil**.

- **Objective:** To measure the accumulation of cyclic GMP (cGMP) in platelets following treatment with **Thioquinapiperifil**.
- **Test Agent:** **Thioquinapiperifil** dihydrochloride (KF31327) [3].
- **Procedure:**
 - **Cell Preparation:** Isolate and prepare a suspension of platelets.
 - **Treatment:** Incubate the platelet suspension with **Thioquinapiperifil** at a concentration of 10 μ M.
 - **Incubation:** Allow the reaction to proceed for 5 minutes.
 - **Termination & Analysis:** Stop the reaction and measure the intracellular cGMP levels using a suitable method like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- **Expected Outcome:** A significant increase in cGMP levels is expected. In one study, treated cells showed cGMP levels of 0.95 ± 0.17 pmol/ 10^8 cells after 5 minutes of incubation [3].

Protocol 2: LC-MS Screening for Adulterated Supplements

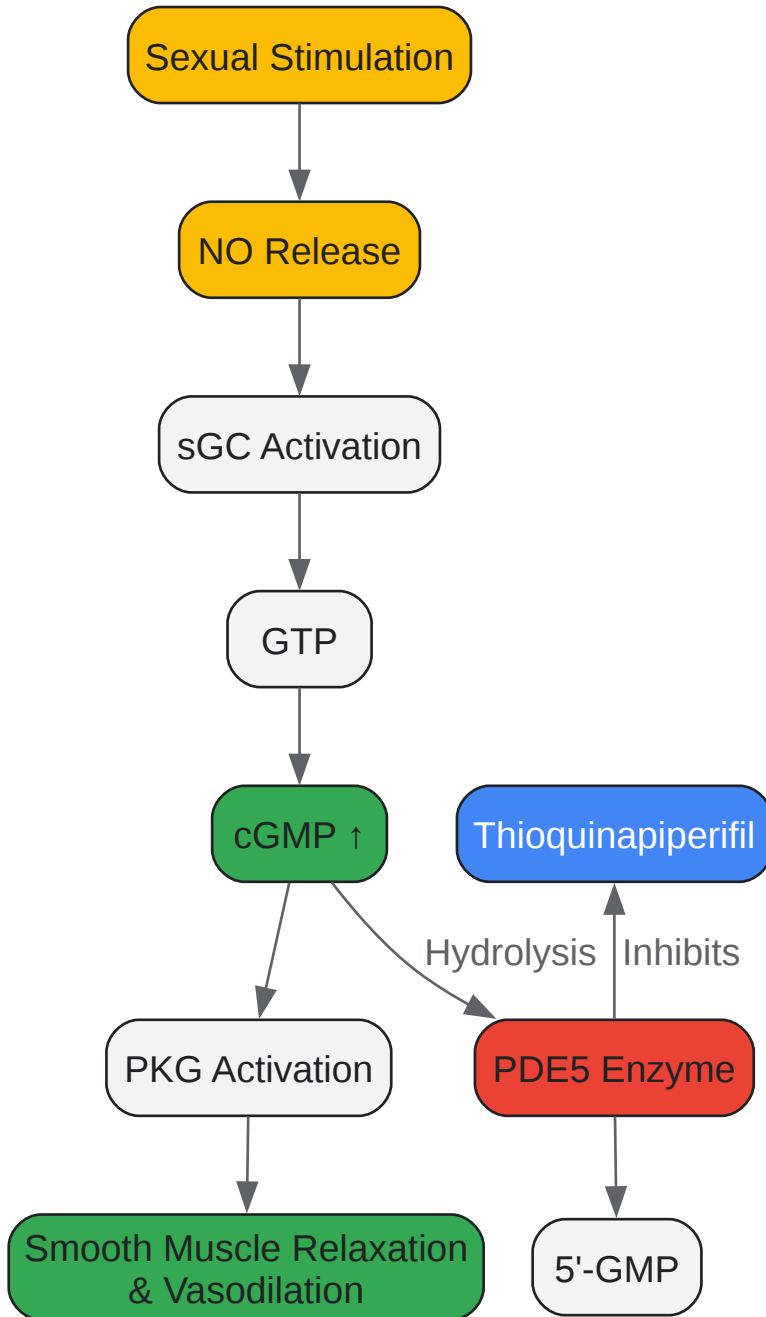
This method is critical for identifying **Thioquinapiperifil** illegally added to dietary supplements.

- **Objective:** To screen for and identify **Thioquinapiperifil** in complex matrices like herbal dietary supplements.
- **Instrumentation:** Liquid Chromatography coupled with Ion Trap-Time of Flight Mass Spectrometry (LC-IT-TOF MS) [4].
- **Chromatographic Conditions:**
 - **Column:** Reversed-phase (e.g., Capcell PAK C18) [4].
 - **Mobile Phase:** Gradient elution with Acetonitrile and Water containing 0.2% Acetic Acid [4].
 - **Flow Rate:** 0.2 mL/min [4].
 - **Column Temperature:** 50 °C [4].
- **Mass Spectrometric Conditions:**
 - **Ionization:** Electrospray Ionization (ESI) in positive ion mode [4].
 - **Analysis:** Full-scan and data-dependent MS/MS or sequential MSⁿ to obtain accurate masses of parent and fragment ions [4].
- **Identification:** Confirm **Thioquinapiperifil** by matching the accurate mass of its parent ion (theoretical [M+H]⁺ for C₂₄H₂₈N₆OS is 449.2087) and its characteristic fragment ions against a spectral library [4] [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the mechanism by which **Thioquinapiperifil** induces smooth muscle relaxation, which underpins its physiological effects.

PDE5 Inhibitor Mechanism in Smooth Muscle Relaxation



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The core mechanism involves elevating cGMP levels. **Thioquinapiperifil** potently inhibits PDE5, the enzyme that degrades cGMP. This leads to cGMP accumulation, enhanced Protein Kinase G (PKG) activity, and ultimately smooth muscle relaxation and vasodilation, which in the corpus cavernosum facilitates penile erection [5] [6].

Important Considerations for Researchers

- **Source of Compound:** **Thioquinapiperifil** is typically encountered as an unapproved adulterant in dietary supplements rather than as a pure, certified reference material [2] [5].
- **Salt vs. Free Base:** The dihydrochloride salt form of **Thioquinapiperifil** offers improved water solubility, which is a key consideration for preparing stock solutions for *in vitro* assays [3].
- **Analytical Challenges:** The identification of **Thioquinapiperifil** and its analogs requires advanced techniques like HRMS and NMR for definitive confirmation, as standard HPLC-UV is insufficient for unknown compounds [4] [2].

I hope these detailed application notes provide a solid foundation for your research and development work. Should you require further elaboration on any specific protocol, feel free to ask.

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